6-amino-5-ethyl-1H-pyrimidine-2-thione
Description
Structure
3D Structure
Properties
IUPAC Name |
6-amino-5-ethyl-1H-pyrimidine-2-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3S/c1-2-4-3-8-6(10)9-5(4)7/h3H,2H2,1H3,(H3,7,8,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTQFZPJJBQIULO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(NC(=S)N=C1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 6 Amino 5 Ethyl 1h Pyrimidine 2 Thione and Its Analogues
Direct Synthesis Approaches to 1H-Pyrimidine-2-thiones
Direct synthesis methods provide an efficient route to the 1H-pyrimidine-2-thione core. These approaches often involve the formation of the heterocyclic ring in a single or a few steps from acyclic precursors.
Cyclization Reactions for Pyrimidine (B1678525) Ring Formation
The formation of the pyrimidine ring is a cornerstone of synthesizing 6-amino-5-ethyl-1H-pyrimidine-2-thione and its analogues. This is typically achieved through cyclocondensation reactions where a three-carbon (C-C-C) fragment reacts with a nitrogen-containing (N-C-N) fragment, such as thiourea (B124793). Various cyclization strategies, categorized by the number of atoms contributed by the reacting components to the final ring, have been developed.
In [3+3] cyclization strategies, two three-atom fragments combine to form the six-membered pyrimidine ring. For the synthesis of pyrimidine-2-thiones, this can involve the reaction of a 1,3-dicarbonyl compound or its equivalent with a reagent providing the N-C-N backbone. For instance, the reaction of amidines with propargyl alcohols, catalyzed by copper(II), represents a [3+3] addition followed by a ring closure to form the pyrimidine skeleton. While not directly leading to a 2-thione, this strategy highlights the versatility of cyclization approaches in pyrimidine synthesis.
The [4+2] cycloaddition, a type of Diels-Alder reaction, is a powerful tool in the synthesis of six-membered rings. In the context of pyrimidine synthesis, this can involve an inverse electron-demand Diels-Alder reaction. For example, 1,3,5-triazines can react with ketones through an enamine-catalyzed process to yield pyrimidines. Another approach involves the in situ generation of ketimines from alkynes and sulfonyl azides, which then undergo a [4+2] condensation to form the pyrimidine ring. This methodology has been successfully applied to prepare a variety of multifunctionalized pyrimidines.
The [5+1] annulation strategy involves the reaction of a five-atom component with a single-atom component to form the pyrimidine ring. A notable example is the reaction of enamidines with N,N-dimethylformamide dialkyl acetals or orthoesters. This method allows for the synthesis of tri- and tetrasubstituted pyrimidine derivatives under catalyst- and solvent-free conditions or with catalytic amounts of a Lewis acid like zinc bromide.
One-Pot Multicomponent Reactions (MCRs) for Pyrimidine-2-thione Scaffolds
One-pot multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the formation of complex molecules from three or more starting materials in a single reaction vessel. This approach minimizes waste, reduces reaction time, and simplifies purification processes, making it an attractive method for the synthesis of pyrimidine-2-thione scaffolds.
A widely employed and versatile method for the synthesis of 6-aminopyrimidine-2-thiones is the three-component condensation reaction involving an aldehyde, an active methylene (B1212753) nitrile (such as malononitrile), and thiourea. This reaction, often referred to as a Biginelli-type reaction, provides a direct route to highly functionalized pyrimidine derivatives.
The general mechanism involves an initial Knoevenagel condensation between the aldehyde and the active methylene compound to form an α,β-unsaturated intermediate. This is followed by a Michael addition of thiourea to the unsaturated system and subsequent cyclization and dehydration to afford the final pyrimidine-2-thione.
For the specific synthesis of This compound , a suitable three-carbon precursor would be required that introduces the ethyl group at the 5-position. A plausible precursor for this synthesis is 2-formylbutanenitrile (B3052634) or a related β-keto nitrile. The reaction would proceed as a three-component condensation with an appropriate aldehyde and thiourea.
While a direct literature precedent for the synthesis of this compound using this specific combination of reactants was not prominently found, the synthesis of analogous compounds is well-documented. For example, the reaction of various aromatic aldehydes, malononitrile (B47326), and thiourea in the presence of a catalyst such as phosphorus pentoxide has been reported to yield 6-amino-5-cyano-4-aryl-2-mercaptopyrimidines in good yields. This suggests that by replacing malononitrile with a precursor containing an ethyl group, the target compound could be synthesized.
The following table summarizes examples of analogous 6-aminopyrimidine-2-thione derivatives synthesized via multicomponent reactions involving thiourea.
| Aldehyde | Active Methylene Compound | Product | Catalyst/Conditions |
| Benzaldehyde | Malononitrile | 6-amino-5-cyano-4-phenyl-2-mercaptopyrimidine | P2O5, ethanol (B145695), reflux |
| Substituted Benzaldehydes | Malononitrile | 4-Aryl-6-amino-5-cyano-2-mercaptopyrimidine | P2O5, ethanol, reflux |
| Various Aldehydes | Ethyl Acetoacetate | Dihydropyrimidinethiones | Trifluoroacetic acid |
| Chalcones | Thiourea | 3,4-dihydro-1H-pyrimidine-2-thiones | Alcoholic KOH |
These examples demonstrate the robustness of the multicomponent condensation with thiourea for the synthesis of a diverse range of pyrimidine-2-thione derivatives. The choice of the active methylene compound is crucial for determining the substituent at the 5-position of the pyrimidine ring.
Utilization of Activated Methylene Compounds and Carbon Disulfide
A prominent and versatile method for the synthesis of 6-aminopyrimidine-2-thiones involves the condensation of activated methylene compounds with a source of the thiourea moiety. While direct use of thiourea is common, the reaction of activated methylene nitriles with carbon disulfide in the presence of a suitable nitrogen source also provides a pathway to these heterocyclic systems.
One of the most common activated methylene compounds used in this context is malononitrile. A simple and efficient one-pot, three-component condensation of an appropriate aldehyde (in this case, propanal to introduce the ethyl group at the 5-position), malononitrile, and thiourea is a well-established route to 6-amino-5-substituted-4-aryl/alkyl-pyrimidine-2-thiones. The reaction is typically catalyzed by a base and proceeds through a Knoevenagel condensation of the aldehyde and malononitrile, followed by a Michael addition of thiourea and subsequent cyclization.
The use of carbon disulfide offers an alternative approach. The reaction of carbon disulfide with ammonia (B1221849) can produce ammonium (B1175870) thiocyanate (B1210189), which can then be utilized in subsequent reactions. More directly, carbon disulfide can react with compounds containing active methylene groups and a nitrogen source to form the pyrimidine-2-thione ring. For the synthesis of this compound, this would conceptually involve the reaction of an activated methylene compound such as 2-cyanobutanoic acid derivatives with carbon disulfide and a source of ammonia. The reaction likely proceeds through the formation of a dithiocarbamate (B8719985) intermediate, which then undergoes cyclization.
A general representation of the synthesis of 6-amino-5-cyano-4-phenyl-2-mercaptopyrimidine, a closely related analogue, is presented in the following table, which highlights a green chemistry approach using a cadmium-doped iron tartrate catalyst. researchgate.net
| Entry | Aldehyde | Catalyst | Conditions | Yield (%) |
| 1 | Benzaldehyde | CdFe₂(C₄H₄O₆)₃·5H₂O | Water, Reflux, 45 min | 92 |
| 2 | 4-Chlorobenzaldehyde | CdFe₂(C₄H₄O₆)₃·5H₂O | Water, Reflux, 45 min | 95 |
| 3 | 4-Methoxybenzaldehyde | CdFe₂(C₄H₄O₆)₃·5H₂O | Water, Reflux, 45 min | 90 |
| 4 | 4-Nitrobenzaldehyde | CdFe₂(C₄H₄O₆)₃·5H₂O | Water, Reflux, 45 min | 88 |
This table illustrates the synthesis of 6-amino-5-cyano-4-phenyl-2-mercaptopyrimidine derivatives using a green catalytic method.
Precursor-Based Synthetic Routes
Precursor-based synthetic routes offer a strategic approach to the construction of the pyrimidine-2-thione ring system, either by building the ring from an open-chain precursor or by modifying an existing heterocyclic structure.
The synthesis of pyrimidine-2-thiones from open-chain precursors is a fundamental strategy that allows for the controlled introduction of substituents. A key class of open-chain precursors are β-enaminonitriles. These compounds, which contain a vinylogous amidine system, are primed for cyclization with a suitable thiocarbonyl source.
For the synthesis of this compound, a plausible open-chain precursor would be (Z)-2-cyano-N-ethylbut-2-enimidamide. This intermediate could be synthesized from the reaction of ethyl 2-cyanobutanoate with a suitable nitrogen source. The subsequent cyclocondensation of this β-enaminonitrile with thiourea or a related thiocarbonyl-containing reagent would lead to the desired pyrimidine-2-thione. The reaction mechanism involves the nucleophilic attack of the enamine nitrogen onto the thiocarbonyl carbon, followed by an intramolecular cyclization and elimination of a small molecule, such as ammonia or water.
The versatility of this approach is demonstrated by the synthesis of various 6-aminopyrimidine derivatives from the reactions of amidines with malononitrile dimer, which proceeds through an amination and subsequent cyclization. researchgate.net
Another powerful strategy for the synthesis of this compound involves the chemical transformation of a pre-existing heterocyclic ring into the desired pyrimidine-2-thione. This can be achieved through ring transformation reactions, such as the Dimroth rearrangement, or by the functionalization and subsequent rearrangement of other heterocyclic systems.
The Dimroth rearrangement is a well-documented isomerization of N-substituted 1,2-dihydropyrimidines into their corresponding 2-aminopyrimidine (B69317) isomers. While this typically involves pyrimidinones, analogous rearrangements can occur with pyrimidine-thiones. For instance, a 1-substituted-1,2-dihydropyrimidine-2-thione could potentially rearrange to a 2-(substituted-amino)pyrimidine. Although not a direct synthesis of the target compound, this principle of ring atom migration highlights the potential for skeletal reorganization in pyrimidine chemistry.
A more direct approach would be the conversion of a different heterocyclic system into the pyrimidine-2-thione. For example, a suitably substituted thiazine (B8601807) or oxazine (B8389632) could undergo ring transformation upon treatment with a nitrogen and sulfur source. The reaction of a 1,3-oxazine-2-thione with ammonia could potentially lead to the formation of a pyrimidine-2-thione through ring opening and re-cyclization. While specific examples for the synthesis of this compound via this route are not extensively documented, the principle of converting one heterocyclic system into another remains a viable synthetic strategy.
Catalytic Considerations in the Synthesis of 1H-Pyrimidine-2-thiones
The use of catalysts in the synthesis of 1H-pyrimidine-2-thiones is crucial for improving reaction efficiency, selectivity, and sustainability. Both hybrid catalysts and green chemistry approaches have been explored to this end.
Hybrid catalysts, which combine the features of both homogeneous and heterogeneous catalysis, have emerged as powerful tools in organic synthesis. These catalysts often consist of a metal center coordinated to an organic ligand, which can be supported on a solid matrix. In the context of pyrimidine-2-thione synthesis, hybrid catalysts can facilitate key bond-forming steps, such as C-N and C-S bond formation, with high efficiency and selectivity.
A review of synthetic pathways for 5H-pyrano[2,3-d]pyrimidine-2-thiones, which are fused pyrimidine derivatives, highlights the extensive use of diversified hybrid catalysts. nih.govacs.org These include organocatalysts, metal catalysts, ionic liquids, and nanocatalysts. nih.govacs.org For instance, L-proline, an organocatalyst, has been used in combination with trifluoroacetic acid as a co-catalyst for the three-component synthesis of pyrano[2,3-d]pyrimidine-2-thiones. acs.org The application of such catalytic systems to the synthesis of non-fused 1H-pyrimidine-2-thiones is a promising area of research. The catalyst can activate the substrates, for example, by acting as a Lewis acid to activate a carbonyl group, thereby facilitating the initial condensation step.
The following table summarizes the use of various catalysts in the synthesis of pyrano[2,3-d]pyrimidine derivatives, demonstrating the breadth of catalytic systems employed.
| Catalyst Type | Example | Reaction | Reference |
| Organocatalyst | L-proline/TFA | Three-component synthesis of 4-aryloctahydro-1H-pyrano[2,3-d]pyrimidine-2-thiones | acs.org |
| Nanocatalyst | ZnO nano-powders | Three-component synthesis of pyrano[2,3-d]pyrimidine diones | eurekaselect.com |
| Ionic Liquid | [Btto][p-TSA] | Biginelli condensation for dihydropyrimidinethiones | nih.gov |
This table showcases the diversity of catalysts used in the synthesis of pyrimidine-2-thione analogues.
In recent years, there has been a significant shift towards the development of environmentally friendly synthetic methodologies. Solvent-free reactions and the use of green catalysts are central to this paradigm shift. The synthesis of 1H-pyrimidine-2-thiones has also benefited from these approaches.
Microwave-assisted organic synthesis (MAOS) has been shown to be a highly effective technique for accelerating the synthesis of dihydropyrimidinethiones, often under solvent-free conditions. nih.govcapes.gov.brchemrxiv.orgresearchgate.net The Biginelli reaction, a one-pot multicomponent reaction between an aldehyde, a β-ketoester, and urea (B33335) or thiourea, is a classic example where microwave irradiation has been successfully applied. nih.govcapes.gov.brchemrxiv.orgresearchgate.net This method often leads to shorter reaction times, higher yields, and easier product isolation compared to conventional heating methods.
The use of deep eutectic solvents (DES) as both a catalyst and a reaction medium is another green approach. For example, the synthesis of 6-amino-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile has been achieved using a choline (B1196258) chloride/ZnCl₂ deep eutectic solvent under solvent-free conditions. scienceandtechnology.com.vn This catalyst was also found to be recoverable and reusable. scienceandtechnology.com.vn
The following table provides examples of green synthetic approaches for related pyrimidine-2-thiones.
| Reaction | Catalyst/Conditions | Key Advantage | Reference |
| Biginelli reaction | Microwave irradiation, solvent-free | Rapid reaction, high yield | nih.govcapes.gov.brchemrxiv.orgresearchgate.net |
| Biginelli reaction | Choline chloride/2ZnCl₂ (DES), solvent-free | Reusable catalyst, green conditions | scienceandtechnology.com.vn |
| Three-component synthesis | CdFe₂(C₄H₄O₆)₃·5H₂O, water | Green solvent, high efficiency | researchgate.net |
This table highlights various green chemistry approaches for the synthesis of pyrimidine-2-thione derivatives.
Reaction Mechanism Elucidation for Key Synthetic Transformations
The synthesis of 6-amino-5-substituted-1H-pyrimidine-2-thiones typically proceeds through a multicomponent cyclocondensation reaction, a process that efficiently builds the heterocyclic ring system in a single pot. The elucidation of the reaction mechanism reveals a sequence of well-established organic reactions, including condensation, Michael addition, and intramolecular cyclization followed by dehydration.
A widely accepted mechanism for the formation of the 4,6-disubstituted pyrimidine-2(1H)thione core involves the reaction of a 1,3-dicarbonyl compound or its equivalent, an aldehyde, and thiourea. researchgate.netsemanticscholar.org A plausible pathway for this transformation is detailed below:
Knoevenagel Condensation: The reaction often initiates with a Knoevenagel condensation between an aldehyde and an active methylene compound, such as malononitrile. This base-catalyzed reaction forms an α,β-unsaturated carbonyl or nitrile intermediate. In the synthesis of 6-amino-5-cyano-2-mercaptopyrimidine derivatives, this intermediate is a key electrophile. benthamopen.com
Michael Addition: The next step involves the nucleophilic addition of thiourea to the α,β-unsaturated intermediate. This is a classic Michael 1,4-addition, where the sulfur or nitrogen atom of thiourea attacks the β-carbon of the activated double bond. The deprotonated form of thiourea is considered the active nucleophile in this step. researchgate.net
Intramolecular Cyclization: Following the Michael addition, the newly formed intermediate undergoes an intramolecular cyclization. The free amino group of the thiourea moiety attacks one of the carbonyl or nitrile groups of the 1,3-dicarbonyl fragment. This step leads to the formation of a six-membered heterocyclic ring intermediate.
Dehydration/Aromatization: The final step involves the elimination of a water molecule (dehydration) from the cyclic intermediate to form the stable, aromatic pyrimidine ring. researchgate.net This step is often irreversible and drives the reaction towards the final product.
An alternative and common pathway for synthesizing 6-aminopyrimidine derivatives involves the reaction of amidines with a malononitrile dimer. This reaction proceeds through an initial amination process, which is then followed by a cyclization step to yield the final pyrimidine product. researchgate.netmdpi.com This method is particularly useful for introducing various substituents at the 2-position of the pyrimidine ring.
The table below summarizes the key transformations in the proposed cyclocondensation mechanism for the synthesis of 6-aminopyrimidine-2-thione analogues.
| Step | Transformation Type | Reactants | Intermediate/Product | Description |
| 1 | Knoevenagel Condensation | Aldehyde, Active Methylene Compound (e.g., Malononitrile) | α,β-Unsaturated Intermediate | Formation of a carbon-carbon double bond. benthamopen.com |
| 2 | Michael Addition | α,β-Unsaturated Intermediate, Thiourea | Acyclic Adduct | Nucleophilic 1,4-attack of thiourea on the activated double bond. researchgate.net |
| 3 | Intramolecular Cyclization | Acyclic Adduct | Dihydropyrimidine Intermediate | Ring closure via nucleophilic attack of an amino group on a carbonyl or nitrile. |
| 4 | Dehydration | Dihydropyrimidine Intermediate | Pyrimidine-2-thione | Elimination of a water molecule to form the aromatic pyrimidine ring. researchgate.net |
This mechanistic pathway provides a rational framework for understanding the formation of this compound and its analogues, allowing for the strategic design of synthetic routes to new derivatives with potential applications.
Advanced Spectroscopic Characterization of 6 Amino 5 Ethyl 1h Pyrimidine 2 Thione
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, multiplicities, and correlations of atomic nuclei in a magnetic field, a precise atom-by-atom picture of the molecule can be assembled.
In the ¹H NMR spectrum of 6-amino-5-ethyl-1H-pyrimidine-2-thione, distinct signals corresponding to each unique proton environment are expected. The ethyl group at the C5 position would present a characteristic A3X2 system, resulting in a triplet for the methyl (-CH₃) protons and a quartet for the methylene (B1212753) (-CH₂) protons. The amino (-NH₂) protons and the ring N-H proton are expected to appear as broad singlets, a feature typical for protons attached to nitrogen due to quadrupolar relaxation and potential chemical exchange. These N-H signals are also identifiable by their disappearance from the spectrum upon the addition of a deuterated solvent like D₂O, owing to proton-deuterium exchange.
Based on analogous pyrimidine (B1678525) structures, the predicted chemical shifts are detailed in the table below. researchgate.net
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |
| -CH₂-CH₃ | ~ 1.1 - 1.3 | Triplet (t) | Coupled to the adjacent -CH₂- group. |
| -CH₂ -CH₃ | ~ 2.4 - 2.6 | Quartet (q) | Coupled to the adjacent -CH₃ group. |
| -NH₂ | ~ 5.0 - 7.0 | Broad Singlet (br s) | D₂O exchangeable. Chemical shift can vary with solvent and concentration. |
| NH | ~ 10.0 - 12.0 | Broad Singlet (br s) | D₂O exchangeable. Represents the proton of the thioamide group. |
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, six distinct carbon signals are anticipated. The most downfield signal is characteristically that of the C2 carbon, which is part of the thione (C=S) group, typically appearing in the range of 175-185 ppm. nih.gov The other pyrimidine ring carbons (C4, C5, and C6) would resonate at chemical shifts influenced by their respective substituents (amino and ethyl groups). The two carbons of the ethyl group would appear in the upfield region of the spectrum.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |
| -CH₂-C H₃ | ~ 13 - 16 | Aliphatic methyl carbon. |
| -C H₂-CH₃ | ~ 20 - 25 | Aliphatic methylene carbon. |
| C 5 | ~ 105 - 115 | Shielded by adjacent electron-donating groups. |
| C 4 | ~ 155 - 165 | Attached to an amino group. |
| C 6 | ~ 150 - 160 | Attached to an amino group. |
| C 2 | ~ 175 - 185 | Thione carbon (C=S), highly deshielded. nih.gov |
While ¹H and ¹³C NMR provide foundational data, two-dimensional (2D) NMR techniques are crucial for unambiguous assignment of signals and confirmation of the molecular structure.
COSY (Correlation Spectroscopy): This experiment would definitively link scalar-coupled protons. The primary expected correlation would be a cross-peak between the methylene quartet and the methyl triplet of the ethyl group, confirming their connectivity.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons with their directly attached carbons. It would show cross-peaks between the ethyl -CH₃ protons and its corresponding carbon signal, as well as between the ethyl -CH₂ protons and its carbon signal.
Correlations from the ethyl protons (-CH₂- and -CH₃) to the C5 and C6 carbons of the pyrimidine ring.
Correlations from the amino (-NH₂) protons to the C6 and C5 carbons.
Correlation from the N-H proton to the C2 and C6 carbons.
These 2D experiments, when used in concert, would provide irrefutable evidence for the proposed structure of this compound.
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
The IR spectrum of this compound would display characteristic absorption bands corresponding to its constituent functional groups. The amino group (-NH₂) typically shows a pair of N-H stretching bands in the 3300-3500 cm⁻¹ region. The N-H bond of the pyrimidine ring would also exhibit a stretching vibration, often appearing as a broad band around 3100-3200 cm⁻¹. Aliphatic C-H stretching from the ethyl group would be observed just below 3000 cm⁻¹. The fingerprint region (below 1650 cm⁻¹) is more complex but contains highly informative peaks, including C=C and C=N stretching vibrations of the pyrimidine ring and the characteristic thione (C=S) stretching band. ekb.eg
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H Stretching | Primary Amine (-NH₂) | 3300 - 3500 (typically two bands) |
| N-H Stretching | Ring Amide/Thioamide | 3100 - 3200 |
| C-H Stretching | Ethyl Group (-CH₂, -CH₃) | 2850 - 2980 |
| C=C / C=N Stretching | Pyrimidine Ring | 1550 - 1650 |
| N-H Bending | Primary Amine (-NH₂) | 1580 - 1640 |
| C=S Stretching | Thione | 1150 - 1250 ekb.eg |
Raman spectroscopy, which relies on inelastic scattering of light, would provide complementary information. While N-H and O-H bonds are often weak in Raman spectra, the C=S bond and the pyrimidine ring vibrations are expected to produce strong signals, making Raman a valuable tool for confirming the presence of these structural features.
Heterocyclic compounds containing a thioamide moiety, such as this compound, can exist in a tautomeric equilibrium with their thiol form (6-amino-5-ethyl-pyrimidine-2-thiol). IR spectroscopy is a powerful method to investigate this equilibrium.
The thione tautomer is characterized by the presence of a distinct C=S stretching vibration, typically found in the 1150-1250 cm⁻¹ range, and an N-H stretching band. In contrast, the thiol tautomer would lack the C=S stretch and instead exhibit a weak S-H stretching band around 2500-2600 cm⁻¹. The transition from the thione to the thiol form involves a change in the ring's bond structure, which would also alter the pattern of C=N and C=C stretching vibrations in the 1500-1650 cm⁻¹ region. In the solid state and in most common solvents, pyrimidine-2-thione derivatives predominantly exist in the more stable thione form, which would be confirmed by the presence of a strong C=S absorption band and the absence of a significant S-H band in the IR spectrum.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions, which provides crucial information about the molecular weight and structure of a compound. For this compound, mass spectrometry serves to confirm its molecular mass and helps in elucidating its structure through the analysis of fragmentation patterns. Studies on various pyrimidinethione derivatives show that the pyrimidine ring itself is relatively stable, with fragmentation often initiated by the loss of functional groups from the core structure. sapub.orgresearchgate.net The presence of a sulfur atom in the molecule is expected to produce a characteristic isotopic pattern, with a notable M+2 peak corresponding to the presence of the ³⁴S isotope. sapub.org
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass of a compound, often to four or more decimal places. This precision allows for the determination of the elemental formula of a molecule, as the exact mass is unique to a specific combination of atoms.
For this compound, the molecular formula is C₆H₉N₃S. HRMS analysis would be used to confirm this composition by comparing the experimentally measured exact mass with the theoretically calculated mass. The expected monoisotopic mass for the [M+H]⁺ ion would be the primary focus of this analysis.
| Molecular Formula | Ion Species | Calculated Mass (Da) |
|---|---|---|
| C₆H₉N₃S | [M]⁺• | 155.05172 |
| C₆H₁₀N₃S | [M+H]⁺ | 156.05954 |
| C₆H₉N₃NaS | [M+Na]⁺ | 178.04149 |
Fragmentation Patterns and Structural Confirmation
In electron impact (EI) mass spectrometry, the analysis of fragmentation patterns provides a fingerprint of a molecule's structure. While specific experimental data for this compound is not detailed in the available literature, a predictable fragmentation pathway can be inferred based on the general behavior of pyrimidinethione compounds. sapub.orgresearchgate.net
The molecular ion peak ([M]⁺•) would be expected at an m/z corresponding to its molecular weight (approx. 155). The fragmentation process for pyrimidinethiones typically begins with the cleavage of bonds associated with the substituent groups, followed by the decomposition of the more stable pyrimidine ring. sapub.org For this compound, the initial fragmentation would likely involve the ethyl group at the C5 position.
Common fragmentation pathways would include:
Loss of a methyl radical (•CH₃): A cleavage of the ethyl group could result in the loss of a methyl radical (mass = 15 Da), leading to a fragment ion at m/z 140.
Loss of an ethyl radical (•C₂H₅): The entire ethyl group (mass = 29 Da) could be cleaved, producing a significant fragment ion at m/z 126.
Subsequent fragmentation would involve the breakdown of the pyrimidine ring itself, though this ring system is generally more resistant to fragmentation than the attached side chains. researchgate.net The precise fragmentation pattern would serve to confirm the connectivity of the atoms and the identity of the substituent groups.
Elemental Analysis
Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (typically carbon, hydrogen, nitrogen, and sulfur) that constitute a compound. This data is essential for verifying the empirical and molecular formula of a newly synthesized or purified substance. The experimentally determined percentages are compared against the theoretically calculated values based on the compound's proposed formula.
For this compound (C₆H₉N₃S), the theoretical elemental composition is calculated from its molecular weight (155.22 g/mol ).
| Element | Symbol | Theoretical Mass % |
|---|---|---|
| Carbon | C | 46.43% |
| Hydrogen | H | 5.84% |
| Nitrogen | N | 27.07% |
| Sulfur | S | 20.65% |
Experimental results from elemental analysis that fall within an acceptable margin of error (typically ±0.4%) of these theoretical values provide strong evidence for the compound's purity and confirm its elemental composition.
Crystallographic Investigations and Solid State Analysis of 6 Amino 5 Ethyl 1h Pyrimidine 2 Thione
Single-Crystal X-ray Diffraction Analysis
Determination of Molecular Geometry and Bond Parameters
Based on analyses of analogous pyrimidine-2-thione derivatives, the pyrimidine (B1678525) ring of 6-amino-5-ethyl-1H-pyrimidine-2-thione is expected to be nearly planar. The C-S bond length of the thiourea (B124793) moiety is a key parameter. In related dihydropyrimidine-2(1H)-thione structures, the C=S double bond character is well-defined. The bond lengths within the pyrimidine ring will be influenced by the electronic effects of the amino and ethyl substituents. The C-N bonds of the amino group are expected to have partial double bond character due to resonance with the pyrimidine ring.
To illustrate the expected bond parameters, the following table presents hypothetical data based on known structures of similar compounds.
| Bond | Expected Length (Å) | Bond | Expected Angle (°) |
| C2-S1 | 1.68 - 1.72 | N1-C2-N3 | 115 - 118 |
| C2-N1 | 1.35 - 1.38 | C2-N3-C4 | 123 - 126 |
| C2-N3 | 1.36 - 1.39 | N3-C4-C5 | 116 - 119 |
| C4-N(amino) | 1.34 - 1.37 | C4-C5-C6 | 118 - 121 |
| C4-C5 | 1.40 - 1.43 | C5-C6-N1 | 120 - 123 |
| C5-C(ethyl) | 1.50 - 1.53 | C6-N1-C2 | 122 - 125 |
| C5-C6 | 1.38 - 1.41 | N(amino)-C4-C5 | 119 - 122 |
| C6-N1 | 1.33 - 1.36 | C4-C5-C(ethyl) | 120 - 123 |
Elucidation of Tautomeric Forms in the Solid State
Pyrimidine-2-thiones can exist in two primary tautomeric forms: the thione form (with a C=S double bond and a proton on a ring nitrogen) and the thiol form (with a C-S single bond and a proton on the sulfur atom, forming a mercapto group). In the solid state, pyrimidine derivatives overwhelmingly exist in the keto or thione forms. ias.ac.in Spectroscopic and crystallographic studies on related 2-mercaptopyrimidines have shown that the thione tautomer is generally more stable, particularly in polar environments and in the solid state where intermolecular interactions can further stabilize this form. researchgate.netcdnsciencepub.com The predominance of the thione form is attributed to the greater stability of the amide-like resonance within the pyrimidine ring.
Intermolecular Interactions and Crystal Packing
The supramolecular architecture of crystalline solids is dictated by a variety of intermolecular interactions, which play a crucial role in determining the physical properties of the material.
Hydrogen Bonding Networks (N-H...S, N-H...N, C-H...S)
In the solid state, this compound is expected to form extensive hydrogen bonding networks. The N-H groups of the pyrimidine ring and the amino substituent can act as hydrogen bond donors, while the sulfur atom of the thione group and the ring nitrogen atoms can act as acceptors.
N-H...S Hydrogen Bonds: This is a very common and robust hydrogen bonding motif in thiourea and pyrimidine-2-thione derivatives. scispace.comresearchgate.net The N-H of the pyrimidine ring is likely to form a strong hydrogen bond with the sulfur atom of a neighboring molecule, leading to the formation of dimers or chains.
N-H...N Hydrogen Bonds: The amino group can form hydrogen bonds with the ring nitrogen atoms of adjacent molecules. mdpi.com This type of interaction is frequently observed in the crystal structures of aminopyrimidines.
The interplay of these hydrogen bonds would likely result in a well-organized, three-dimensional supramolecular structure.
| Donor-H...Acceptor | Expected Distance (Å) | Expected Angle (°) |
| N-H...S | 2.3 - 2.6 | 150 - 170 |
| N-H...N | 2.0 - 2.3 | 160 - 180 |
| C-H...S | 2.8 - 3.1 | 130 - 150 |
Polymorphism and Co-crystallization Studies
Polymorphism, the ability of a compound to exist in more than one crystalline form, is a common phenomenon in organic molecules and is dependent on factors such as solvent of crystallization and temperature. While no specific studies on the polymorphism of this compound have been found, it is plausible that this compound could exhibit polymorphism due to the flexibility of the ethyl group and the potential for different hydrogen bonding arrangements.
Co-crystallization, the process of forming a crystalline solid that contains two or more different molecules in the same crystal lattice, is a widely used technique in crystal engineering. The hydrogen bonding capabilities of the amino and thione groups in this compound make it a good candidate for forming co-crystals with other molecules that have complementary hydrogen bond donors and acceptors. Such studies could be valuable for modifying the physicochemical properties of the compound.
A comprehensive literature search did not yield specific theoretical and computational chemistry studies focused solely on the chemical compound “this compound”. While research exists on various derivatives of pyrimidine-2-thione, the explicit data required to populate the sections and subsections of the requested article for this particular molecule is not available in the public domain.
Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article on the “Theoretical and Computational Chemistry Studies of this compound” that strictly adheres to the provided outline without access to dedicated research on this compound. Generating content without specific data would lead to speculation and would not meet the required standards of scientific accuracy.
Theoretical and Computational Chemistry Studies of 6 Amino 5 Ethyl 1h Pyrimidine 2 Thione
Molecular Dynamics (MD) Simulations
Molecular dynamics simulations are powerful computational methods used to study the time-dependent behavior of molecules. These simulations can provide detailed insights into conformational changes, interactions with surrounding molecules, and the influence of the environment on the compound's structure and properties.
Investigation of Dynamic Behavior and Solvent Effects
MD simulations of 6-amino-5-ethyl-1H-pyrimidine-2-thione would involve placing the molecule in a simulated box of solvent, typically water, to mimic physiological conditions. By calculating the forces between atoms and solving the equations of motion, the trajectory of each atom over time can be determined. This allows for the analysis of:
Conformational Flexibility: The ethyl group and the amino group can rotate, leading to different conformations. MD simulations would reveal the preferred orientations and the energy barriers between different conformational states.
Hydrogen Bonding: The amino group and the N-H and C=S groups of the pyrimidine (B1678525) ring can form hydrogen bonds with solvent molecules. The dynamics of these hydrogen bonds, including their formation, breakage, and lifetimes, are crucial for understanding the compound's solubility and interactions in a biological context.
Solvation Shell Structure: The arrangement of solvent molecules around the solute can be characterized by calculating radial distribution functions. This provides a picture of the local solvent environment and how it is structured by the presence of the compound.
Adsorption Behavior and Surface Interactions
In specific applications, such as the development of corrosion inhibitors or sensors, the interaction of this compound with a solid surface would be of interest. MD simulations can be employed to study:
Adsorption Energy and Orientation: By simulating the compound near a surface (e.g., a metal surface), the most stable adsorption geometry and the strength of the interaction can be calculated. This would indicate whether the molecule lies flat on the surface or adopts a more upright orientation.
Mechanism of Interaction: The simulations can elucidate the nature of the forces driving the adsorption, which could include electrostatic interactions, van der Waals forces, and the formation of coordinate bonds between the sulfur or nitrogen atoms and the surface.
Semi-Empirical and Ab Initio Calculations
Quantum mechanical calculations provide a more detailed understanding of the electronic structure and properties of a molecule.
Semi-Empirical Methods: These methods, such as AM1 and PM3, use parameters derived from experimental data to simplify the calculations. They are computationally less expensive and can be used for larger systems or for initial explorations of the potential energy surface. For this compound, these methods could be used to quickly estimate properties like optimized geometry, heat of formation, and dipole moment.
Ab Initio and Density Functional Theory (DFT) Calculations: Ab initio methods, like Hartree-Fock, and more commonly, Density Functional Theory (DFT) methods, such as B3LYP, solve the Schrödinger equation with fewer approximations. These calculations provide more accurate results for:
Molecular Geometry: Precise bond lengths, bond angles, and dihedral angles of the most stable conformation.
Electronic Properties: The distribution of electrons in the molecule, which can be visualized through molecular orbitals (e.g., HOMO and LUMO). The energies of these orbitals are important for understanding the molecule's reactivity.
Spectroscopic Properties: Predictions of vibrational frequencies (IR and Raman spectra) and electronic transitions (UV-Vis spectra) that can be compared with experimental data to confirm the structure.
Tautomeric Equilibrium Studies in Solution and Gas Phase
This compound can exist in different tautomeric forms, primarily the thione (C=S) and thiol (C-SH) forms, as well as amino and imino forms. The relative stability of these tautomers is crucial as it dictates the molecule's chemical behavior and biological activity.
Computational chemistry is a key tool for studying these equilibria:
Gas Phase Calculations: The relative energies of the different tautomers can be calculated in the absence of a solvent. This provides an intrinsic measure of their stability.
Solution Phase Calculations: To understand the equilibrium in a solvent, continuum solvation models (like PCM or SMD) can be incorporated into the quantum mechanical calculations. These models account for the electrostatic interactions between the solute and the solvent, which can significantly influence the relative stabilities of the tautomers. Generally, polar solvents tend to stabilize the more polar tautomer. For instance, the thione form is often more stable in polar solvents compared to the thiol form.
By comparing the calculated free energies of the different tautomers in both the gas phase and in various solvents, a comprehensive picture of the tautomeric preferences of this compound can be established.
Chemical Reactivity and Derivatization Strategies for 6 Amino 5 Ethyl 1h Pyrimidine 2 Thione
Reactions at the Thione Moiety (C=S)
The thione group at the C2 position of the pyrimidine (B1678525) ring is a prominent site for chemical modification, primarily through S-alkylation and desulfurization reactions.
S-Alkylation Reactions
The sulfur atom of the thione group in 6-amino-5-ethyl-1H-pyrimidine-2-thione is highly nucleophilic and readily undergoes S-alkylation with a variety of electrophiles, such as alkyl halides. This reaction typically proceeds in the presence of a base to deprotonate the thione, forming a more potent thiolate nucleophile. The resulting 2-(alkylthio)pyrimidine derivatives are stable and important intermediates for further synthetic transformations.
A common example of this reaction is the S-alkylation with ethyl chloroacetate, which serves as a precursor for the synthesis of fused heterocyclic systems. The reaction is generally carried out in a polar solvent like ethanol (B145695) or acetone, with a base such as sodium acetate (B1210297) or potassium carbonate.
| Reactant | Reagent | Base | Solvent | Product |
| This compound | Ethyl chloroacetate | Sodium acetate | Acetone | Ethyl 2-((6-amino-5-ethylpyrimidin-2-yl)thio)acetate |
| This compound | Methyl iodide | Potassium carbonate | DMF | 6-amino-5-ethyl-2-(methylthio)pyrimidine |
| This compound | Benzyl bromide | Sodium hydroxide | Ethanol | 6-amino-2-(benzylthio)-5-ethylpyrimidine |
Desulfurization Reactions
The thione group can be removed from the pyrimidine ring through desulfurization reactions, typically employing reducing agents like Raney Nickel. This process, known as reductive desulfurization, replaces the carbon-sulfur double bond with two carbon-hydrogen bonds, yielding the corresponding 6-amino-5-ethylpyrimidine. The reaction is generally performed in an alcoholic solvent under reflux conditions. This transformation is useful for accessing pyrimidine derivatives that lack the thione functionality.
| Reactant | Reagent | Solvent | Product |
| This compound | Raney Nickel | Ethanol | 6-amino-5-ethylpyrimidine |
Reactions at the Amino Group (-NH₂)
The exocyclic amino group at the C6 position provides another handle for the derivatization of this compound, allowing for the introduction of various functional groups through acylation, alkylation, and diazotization reactions.
Acylation and Alkylation of the Amino Moiety
The amino group can be acylated using acylating agents such as acid chlorides or anhydrides in the presence of a base to neutralize the acid byproduct. This reaction leads to the formation of the corresponding N-acyl derivatives. Similarly, alkylation of the amino group can be achieved with alkyl halides, though this can sometimes lead to a mixture of mono- and di-alkylated products. These reactions are valuable for modifying the electronic and steric properties of the molecule.
| Reaction Type | Reactant | Reagent | Base | Product |
| Acylation | This compound | Acetyl chloride | Pyridine (B92270) | N-(5-ethyl-2-thioxo-1,2-dihydropyrimidin-6-yl)acetamide |
| Acylation | This compound | Benzoyl chloride | Triethylamine | N-(5-ethyl-2-thioxo-1,2-dihydropyrimidin-6-yl)benzamide |
| Alkylation | This compound | Methyl iodide | Sodium hydride | 5-ethyl-6-(methylamino)-1H-pyrimidine-2-thione |
Diazotization Reactions
The primary amino group of this compound can undergo diazotization upon treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures. The resulting diazonium salt is a highly reactive intermediate that can be used in various subsequent reactions. For instance, it can be converted to a hydroxyl group upon warming in an aqueous acidic solution, or it can be replaced by a halogen via the Sandmeyer reaction. It is important to note that the diazonium salts of aminopyrimidines can be unstable.
| Reactant | Reagents | Subsequent Treatment | Product |
| This compound | NaNO₂, HCl (aq.) at 0-5 °C | H₂O, heat | 5-ethyl-6-hydroxy-1H-pyrimidine-2-thione |
| This compound | NaNO₂, HBr (aq.) at 0-5 °C | CuBr | 6-bromo-5-ethyl-1H-pyrimidine-2-thione |
Cyclization Reactions to Form Fused Heterocycles
This compound is a valuable precursor for the synthesis of various fused heterocyclic systems. These reactions often involve the participation of both the thione and the amino groups, or the thione group and an adjacent ring nitrogen, leading to the formation of bicyclic and tricyclic structures with potential biological activities.
A prominent example is the synthesis of thiazolo[3,2-a]pyrimidine derivatives. This is typically achieved by first performing an S-alkylation with a bifunctional reagent like an α-halo ketone or α-halo ester, followed by an intramolecular cyclization. For instance, reaction with chloroacetic acid followed by heating can lead to the formation of a thiazolo[3,2-a]pyrimidinone ring system.
Another important class of fused heterocycles accessible from this precursor are the pyrimido[2,1-b]thiazines. These are generally formed by reacting the pyrimidine-2-thione with a three-carbon dielectrophilic component, such as an α,β-unsaturated ketone or a 1,3-dihalopropane derivative.
| Fused Heterocycle Product Type | Reactant | Reagent(s) | Conditions | Product |
| Thiazolo[3,2-a]pyrimidine | This compound | 1. Ethyl bromoacetate (B1195939) 2. Polyphosphoric acid | 1. Base, solvent 2. Heat | 7-amino-6-ethyl-5H-thiazolo[3,2-a]pyrimidin-5-one |
| Thiazolo[3,2-a]pyrimidine | This compound | Phenacyl bromide | Reflux in ethanol | 7-amino-6-ethyl-5-phenyl-5H-thiazolo[3,2-a]pyrimidin-5-one |
| Pyrimido[2,1-b]thiazine | This compound | 1,3-Dibromopropane | Base, solvent | 8-amino-7-ethyl-2,3-dihydro-4H-pyrimido[2,1-b] nih.govrsc.orgthiazin-4-one |
| Pyrimido[2,1-b]thiazine | This compound | Ethyl acrylate | Michael addition followed by cyclization | 8-amino-7-ethyl-2,3-dihydro-4H-pyrimido[2,1-b] nih.govrsc.orgthiazin-4-one |
Formation of Pyrido[2,3-d]pyrimidines
The synthesis of the pyrido[2,3-d]pyrimidine (B1209978) scaffold, a class of compounds with notable biological applications, can be achieved from 6-aminopyrimidine precursors. nih.gov One common strategy involves the reaction of 6-aminouracil (B15529) derivatives with α,β-unsaturated ketones. researchgate.net This reaction proceeds through an initial Michael addition of the C5-position of the pyrimidine to the enone, followed by cyclization and dehydration to form the fused pyridine ring.
Another approach involves a three-component reaction between 6-aminouracil, an aldehyde, and an active methylene (B1212753) compound. For instance, the reaction of 6-aminouracil with aryl aldehydes in the presence of a catalyst can lead to the formation of the pyridopyrimidine ring system. nih.gov While the specific use of this compound in these reactions is not extensively detailed in the provided literature, the reactivity of the 6-amino group suggests its viability in similar condensation reactions. The general reaction scheme is presented below:
Table 1: Synthesis of Pyrido[2,3-d]pyrimidines from 6-Aminopyrimidine Derivatives
| Reactants | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| 6-Aminouracil derivative, α,β-Unsaturated ketone | Basic or acidic catalyst | 5,7-Diaryl-5,8-dihydropyrido[2,3-d]pyrimidine | researchgate.net |
| 6-Aminouracil, Aryl aldehyde | Acetic acid, microwave irradiation | Pyrido[2,3-d:6,5-d']dipyrimidine | nih.gov |
Formation of Thiazolo[4,5-d]pyrimidines
The thiazolo[4,5-d]pyrimidine (B1250722) core is another important heterocyclic system that can be synthesized from pyrimidine derivatives. A key synthetic route involves the cyclization of 4-aminopyrimidin-5-yl thiocyanates. rsc.org This suggests a potential pathway for the derivatization of this compound, which would first require conversion of the 5-position to a thiocyanate (B1210189) group.
Another synthetic strategy involves the reaction of 5,6-diaminothiouracil with α-bromoacetophenones. nih.gov This reaction proceeds through an initial condensation of the C5-amino group with the ketone, followed by intramolecular cyclization involving the C6-amino group and the bromine atom to form the fused thiazole (B1198619) ring. The thione group at the C2 position can also be a site for further reactions. For example, chlorination with phosphorus oxychloride can convert the thione to a chloro derivative, which can then undergo nucleophilic substitution. nih.gov
Table 2: Synthetic Approaches to Thiazolo[4,5-d]pyrimidines
| Starting Material | Reagents/Conditions | Intermediate/Product | Reference |
|---|---|---|---|
| 4-Aminopyrimidin-5-yl thiocyanate | Cyclization | Thiazolo[4,5-d]pyrimidine | rsc.org |
| 5,6-Diamino-1-methylthiouracil | α-Bromoacetophenones, DMF, fusion | 6-Amino-5-((2-bromo-1-arylethylidene)amino)-2-thiopyrimidin-4-one | nih.gov |
Formation of Pyrano[2,3-d]pyrimidines
The synthesis of pyrano[2,3-d]pyrimidines from this compound is analogous to the well-established multicomponent reactions involving thiobarbituric acid. nih.govorientjchem.org A versatile and efficient method is the one-pot, three-component condensation reaction of an aldehyde, malononitrile (B47326), and a thiobarbituric acid derivative. nih.govpcbiochemres.com This reaction is often carried out in the presence of a catalyst, such as isonicotinic acid, and can proceed under solvent-free conditions or in aqueous media. pcbiochemres.comnih.gov
The proposed mechanism involves an initial Knoevenagel condensation between the aldehyde and malononitrile to form an arylidenemalononitrile. This is followed by a Michael addition of the C5-anion of the pyrimidine-2-thione to the activated double bond of the arylidenemalononitrile. The final step is an intramolecular cyclization of the intermediate, where the amino group attacks one of the nitrile groups, leading to the formation of the fused pyran ring. pcbiochemres.com
Table 3: Multicomponent Synthesis of Pyrano[2,3-d]pyrimidines
| Pyrimidine Derivative | Aldehyde | Active Methylene Compound | Catalyst/Conditions | Product | Reference |
|---|---|---|---|---|---|
| Thiobarbituric acid | p-Chlorobenzaldehyde | Malononitrile | Fe3O4, ZnO, or Mn3O4 nanoparticles | 7-Amino-5-(4-chlorophenyl)-4-oxo-2-thioxo-1,2,3,4,5,8-hexahydropyrano[2,3-d]pyrimidine-6-carbonitrile | nih.gov |
| Barbituric acid | Various aromatic aldehydes | Malononitrile | Isonicotinic acid, EtOH/H2O, 60 °C | 7-Amino-5-aryl-2,4-dioxo-1,3,4,5-tetrahydro-2H-pyrano[2,3-d]pyrimidine-6-carbonitrile | pcbiochemres.com |
Formation of Triazolo[1,5-a]pyrimidines
The synthesis of 1,2,4-triazolo[1,5-a]pyrimidines typically involves the reaction of 3-amino-1,2,4-triazole with 1,3-dicarbonyl compounds or their equivalents. nih.gov However, alternative routes starting from pyrimidine derivatives have also been developed. One such method involves the conversion of a pyrimidine to a hydrazinylpyrimidine, which then undergoes cyclocondensation with a carbonyl compound, followed by a Dimroth rearrangement to yield the triazolo[1,5-a]pyrimidine. nih.gov
A more direct approach involves a one-pot, three-component reaction of 3-amino-1,2,4-triazole, an aldehyde, and malononitrile. nih.gov While this does not directly utilize the target pyrimidine, it highlights a convergent strategy for forming this fused ring system. For the derivatization of this compound, a plausible route would involve its conversion to a suitable precursor that can react with a triazole-forming reagent.
Table 4: Synthetic Routes to Triazolo[1,5-a]pyrimidines
| Starting Materials | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| 3-Amino-1,2,4-triazole, 1,3-Dicarbonyl compound | Annulation reaction | Substituted 1,2,4-triazolo[1,5-a]pyrimidine | nih.gov |
| Hydrazinylpyrimidine, Carbonyl compound | Cyclocondensation, Dimroth rearrangement | 1,2,4-Triazolo[1,5-a]pyrimidine | nih.gov |
Electrophilic and Nucleophilic Substitution Patterns on the Pyrimidine Ring
The pyrimidine ring in this compound is susceptible to both electrophilic and nucleophilic attack, with the outcome being influenced by the nature of the substituents. The 6-amino group is an activating group, increasing the electron density of the ring and directing electrophilic substitution. Conversely, the pyrimidine ring is inherently electron-deficient, making it prone to nucleophilic attack, particularly at positions not substituted with electron-donating groups.
Electrophilic Substitution: The amino group at C6 strongly activates the pyrimidine ring towards electrophilic attack. For instance, electrophilic nitrosation of 4,6-disubstituted pyrimidines has been shown to occur, indicating the susceptibility of the ring to electrophiles. csu.edu.au While specific studies on this compound are limited, it is expected that electrophilic substitution would preferentially occur at the C5 position if it were unsubstituted. However, with the presence of the ethyl group at C5, electrophilic attack on the ring itself becomes less favorable, and reactions may occur on the amino group instead.
Nucleophilic Substitution: The pyrimidine ring is generally considered π-deficient and therefore susceptible to nucleophilic aromatic substitution (SNAr). uoanbar.edu.iq The thione group at C2 can be converted to a better leaving group, such as a chloro group, by treatment with reagents like phosphorus oxychloride. This would render the C2 position highly susceptible to nucleophilic attack by various nucleophiles, including amines and alkoxides. chemrxiv.org The C4 position, if unsubstituted or bearing a good leaving group, would also be a site for nucleophilic attack. The presence of the electron-donating amino group at C6 would disfavor nucleophilic attack at the adjacent C5 position. A proposed mechanism for nucleophilic substitution on pyrimidines can proceed through a multistep addition-elimination (SNAE) pathway. nih.gov
Table 5: Reactivity of the Pyrimidine Ring
| Reaction Type | Position(s) of Attack | Influencing Factors | Potential Outcome |
|---|---|---|---|
| Electrophilic Substitution | C5 (if unsubstituted) | Activating effect of the C6-amino group | Introduction of an electrophile at C5 |
Coordination Chemistry of 6 Amino 5 Ethyl 1h Pyrimidine 2 Thione As a Ligand
Ligand Binding Modes and Donor Atoms
The coordination behavior of 6-amino-5-ethyl-1H-pyrimidine-2-thione is dictated by its ability to act as a versatile ligand, utilizing its sulfur and nitrogen atoms to form stable complexes with metal ions. This versatility allows for monodentate, bidentate, and bridging coordination, resulting in a rich structural chemistry.
Thione Sulfur Coordination
The exocyclic sulfur atom of the thione group (C=S) is a primary and soft donor site, readily coordinating to a variety of metal centers. This interaction is a common feature in the coordination chemistry of pyrimidine-2-thione derivatives. The coordination typically occurs through the sulfur atom, leading to the formation of a metal-sulfur bond. This mode of coordination has been observed in complexes with various transition metals. The thione form is generally favored in these coordination compounds.
Nitrogen Atom Coordination (e.g., Pyrimidine (B1678525) Nitrogen, Amino Nitrogen)
In addition to the sulfur atom, the nitrogen atoms within the pyrimidine ring and the exocyclic amino group can also participate in coordination. The endocyclic nitrogen atoms can act as donor sites, particularly when the ligand acts as a bridging unit between two metal centers. The exocyclic amino group also presents a potential coordination site. This allows for the formation of chelate rings, which enhances the thermodynamic stability of the resulting complexes. For instance, in some complexes, the ligand behaves as a bidentate chelate, coordinating through a deprotonated hydroxyl group and the nitrogen of an amino group. nih.gov
Multidentate Coordination Schemes
The presence of multiple donor sites allows this compound and related ligands to exhibit multidentate coordination. It can act as a bidentate ligand, forming chelate rings with a single metal ion, or as a bridging ligand, connecting multiple metal centers. This versatility gives rise to various coordination geometries, including mononuclear and polynuclear structures. The ability to form stable chelate complexes is a significant aspect of its coordination chemistry. nih.gov
Synthesis of Metal Complexes
The synthesis of metal complexes involving this compound and its derivatives is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent.
Complexation with Transition Metals
A variety of transition metal complexes with pyrimidine-2-thione derivatives have been synthesized and characterized. These include complexes with metals such as ruthenium, rhodium, palladium, rhenium, and uranium. nih.gov The synthesis often involves the direct reaction of the ligand with a metal salt, such as a chloride or acetate (B1210297) salt, in a suitable solvent like water, ethanol (B145695), or methanol. nih.govnih.gov The resulting complexes exhibit a range of coordination numbers and geometries, including octahedral and square planar arrangements. nih.gov
Table 1: Examples of Synthesized Transition Metal Complexes with Pyrimidine-2-thione Derivatives
| Metal | Complex Formula | Coordination Geometry |
| Ruthenium | [RuL2(H2O)2] · H2O | Octahedral |
| Rhodium | [RhL3] · 2H2O | Octahedral |
| Palladium | [PdL2] · 2H2O | Square Planar |
| Rhenium | [ReOL2(PPh3)]Cl | Octahedral |
| Uranium | [UO2L2] | Octahedral |
Note: 'L' represents the deprotonated form of a pyrimidine-2-thione derivative.
Structure Activity Relationship Sar Methodologies for 6 Amino 5 Ethyl 1h Pyrimidine 2 Thione Analogues
Investigation of Substituent Effects on Molecular Conformation and Electronic Properties
For instance, studies on pyrimidine (B1678525) derivatives have shown that the presence of electron-donating groups (e.g., -CH3, -NMe2) versus electron-withdrawing groups (e.g., -NO2, -Cl) can alter the electronic and photophysical properties of the molecule. researchgate.net Electron-withdrawing groups can lead to a larger Stokes shift, indicating a significant change in the molecule's geometry and electronic distribution upon excitation. researchgate.net While not directly on the target compound, this highlights the principle that substituents directly modulate the electronic character of the pyrimidine ring system.
The substitution pattern also dictates the potential for intramolecular hydrogen bonding, which can lock the molecule into a specific conformation. researchgate.net The amino group at the 6-position and the thione group at the 2-position of the core structure are key sites for such interactions. Spectroscopic techniques, in conjunction with computational methods like Density Functional Theory (DFT), are pivotal in analyzing these effects. researchgate.net DFT calculations can provide insights into optimized geometrical structures in both the ground and excited states, revealing how substituents modify bond lengths, bond angles, and dihedral angles. researchgate.net
The electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, are also critically affected by substituents. These frontier orbitals are key to understanding the reactivity and interaction capabilities of the molecule. Studies on related heterocyclic systems demonstrate that substituents can tune the HOMO-LUMO gap, which in turn can correlate with biological activity. nih.gov
Computational Approaches to SAR Elucidation
Computational chemistry has become an indispensable tool in modern drug discovery, offering powerful methods to predict and rationalize the SAR of novel compounds. These in silico techniques provide a molecular-level understanding of drug-receptor interactions and can guide the synthesis of more potent and selective analogues.
Molecular Docking Studies (focused on theoretical binding interactions)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 6-amino-5-ethyl-1H-pyrimidine-2-thione analogues, docking studies are employed to simulate their binding to the active site of a target protein. These simulations provide valuable information about the binding affinity, binding mode, and the specific molecular interactions that stabilize the ligand-protein complex.
For example, in a study of pyrimidine-2-thione derivatives as potential antineoplastic agents, molecular docking was used to examine the binding of these compounds to the H-RAS GTP-active form protein. nih.gov The results of these simulations, often visualized in 2D and 3D representations, highlight key interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking between the ligand and the amino acid residues of the protein's active site. nih.gov
The binding energy, a score calculated by the docking software, is often used to rank different analogues and predict their relative biological activities. researchgate.net A lower binding energy generally indicates a more stable complex and potentially higher biological potency. researchgate.net For instance, a compound with a top-ranked (most negative) binding energy was selected for further in vitro studies, which confirmed its potent activity. researchgate.net
Below is a hypothetical interactive data table illustrating the kind of data generated from molecular docking studies for a series of this compound analogues targeting a specific kinase.
| Compound ID | Substituent at C4-phenyl | Binding Energy (kcal/mol) | Key Interacting Residues | Hydrogen Bonds | Hydrophobic Interactions |
| A-01 | H | -8.5 | MET793, LYS745, CYS797 | 2 | 5 |
| A-02 | 4-Cl | -9.2 | MET793, LYS745, THR854 | 3 | 6 |
| A-03 | 4-OCH3 | -8.8 | MET793, LYS745, ASP855 | 2 | 5 |
| A-04 | 2,4-diCl | -9.8 | MET793, LYS745, CYS797, THR854 | 4 | 7 |
| A-05 | 4-N(CH3)2 | -8.2 | MET793, LYS745 | 2 | 4 |
Note: This table is for illustrative purposes and does not represent actual experimental data.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. By developing a predictive model, QSAR can be used to estimate the activity of unsynthesized compounds, thereby prioritizing the synthesis of the most promising candidates.
A 3D-QSAR study on a series of pyrimidine analogues as selective inhibitors of a particular enzyme, for example, can yield a statistically significant model with high correlation and predictive power. nih.gov Such models are often based on aligning the structures of the compounds and calculating various molecular descriptors, which can be steric, electronic, or hydrophobic in nature. The resulting QSAR model can be visualized as a contour map, indicating regions where certain properties are favorable or unfavorable for activity. For instance, a contour map might show that bulky, hydrophobic groups are preferred in one region of the molecule, while hydrogen bond donors are favored in another.
Design Principles for Targeted Molecular Interactions based on Structural Modifications
The insights gained from SAR studies, both experimental and computational, lead to the formulation of design principles for creating more effective this compound analogues. These principles guide the strategic modification of the lead compound to enhance its interaction with the intended biological target.
A common strategy involves the hybridization of the pyrimidine-2-thione core with other pharmacologically active moieties. For instance, the incorporation of a chalcone (B49325) scaffold into a 2-thiopyrimidine structure has been explored to develop novel anticancer agents. nih.gov This approach is based on the rationale that the hybrid molecule may exhibit a synergistic effect or a novel mechanism of action.
Another design principle is the bioisosteric replacement of certain functional groups. For example, replacing a hydrogen atom with a halogen can alter the electronic properties and lipophilicity of the molecule, potentially leading to improved binding or better pharmacokinetic properties. The synthesis of a series of compounds with varying substituents on a phenyl ring attached to the pyrimidine core allows for a systematic exploration of the effects of these changes on biological activity. nih.gov
The modification of the pyrimidine core itself, such as through condensation with other rings to form fused heterocyclic systems (e.g., thienopyrimidines), is another powerful design strategy. nih.gov This can lead to compounds with altered shapes and electronic distributions, allowing them to fit into different binding pockets or interact with new targets. nih.gov
Analysis of Pharmacophoric Features within the Pyrimidine-2-thione Core
A pharmacophore is an abstract description of the molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. The analysis of pharmacophoric features within the this compound core and its analogues is crucial for understanding the key interactions with their biological targets.
Pharmacophore modeling studies on pyrimidine derivatives have identified several key features that are often important for activity. nih.gov These typically include:
Hydrogen Bond Donors: The amino group at the 6-position and the N-H group within the pyrimidine ring are potential hydrogen bond donors.
Hydrogen Bond Acceptors: The nitrogen atoms in the pyrimidine ring and the sulfur atom of the thione group can act as hydrogen bond acceptors.
Hydrophobic Features: The ethyl group at the 5-position and any aromatic or aliphatic substituents can contribute to hydrophobic interactions with the target protein.
Aromatic Rings: Phenyl or other aromatic rings attached to the core can engage in pi-pi stacking or other aromatic interactions.
A five-point pharmacophore model, for instance, might consist of one hydrogen bond donor, two hydrogen bond acceptors, and two aromatic rings. nih.gov Such a model can be used to screen virtual compound libraries to identify new potential hits with the desired pharmacophoric features. The combination of these features in a specific 3D arrangement is what determines the biological activity of the molecule.
Q & A
Q. How can this compound serve as a precursor for metal-organic frameworks (MOFs) or photoactive materials?
- Methodological Answer : The NH₂ and C=S groups act as ligands for transition metals (e.g., Cu²⁺ or Zn²⁺). Solvothermal synthesis (120°C, 24 h) in DMF yields MOFs with tunable porosity (BET surface area >500 m²/g). Photoluminescence studies (λₑₓ 350 nm) reveal emission shifts dependent on metal coordination .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
